Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)-

Description

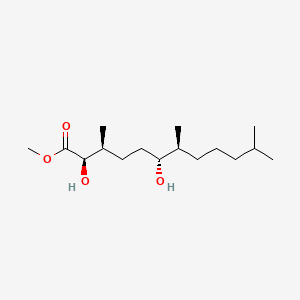

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R,3S,6R,7S)- is a branched fatty acid ester characterized by a 12-carbon chain (dodecanoic acid backbone) with three methyl groups at positions 3, 7, and 11, two hydroxyl groups at positions 2 and 6, and a methyl ester functional group. Its stereochemistry is defined by the relative configurations (2R,3S,6R,7S), which may influence its biological activity and physicochemical properties.

This compound belongs to the broader class of terpenoid-derived esters, often synthesized via column or thin-layer chromatography and verified using gas-liquid chromatography, IR, and mass spectrometry .

Properties

CAS No. |

102616-17-1 |

|---|---|

Molecular Formula |

C16H32O4 |

Molecular Weight |

288.42 g/mol |

IUPAC Name |

methyl (2R,3S,6R,7S)-2,6-dihydroxy-3,7,11-trimethyldodecanoate |

InChI |

InChI=1S/C16H32O4/c1-11(2)7-6-8-12(3)14(17)10-9-13(4)15(18)16(19)20-5/h11-15,17-18H,6-10H2,1-5H3/t12-,13-,14+,15+/m0/s1 |

InChI Key |

YRUDMAPQZPIUIL-BYNSBNAKSA-N |

Isomeric SMILES |

C[C@@H](CCCC(C)C)[C@@H](CC[C@H](C)[C@H](C(=O)OC)O)O |

Canonical SMILES |

CC(C)CCCC(C)C(CCC(C)C(C(=O)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Carbon Skeleton Assembly via Organometallic Coupling

The construction of the dodecanoic acid backbone with methyl groups at positions 3, 7, and 11 can be achieved through iterative organocopper-mediated alkylation. A patent describing the synthesis of 3,7,11-trimethyl-2,4-dodecadienoates (WO2017199227A1) provides a foundational approach. By adapting this method:

- Step 1 : A geranyl-derived organocopper reagent is reacted with a pre-functionalized ester containing a terminal alkyne. This facilitates the formation of a conjugated diene system while introducing methyl groups at positions 7 and 11.

- Step 2 : A second alkylation using a methyl-substituted organocopper reagent introduces the methyl group at position 3. The use of lithium dialkylcuprates ensures regioselective addition without over-alkylation.

Key conditions:

- Temperature: −78°C to 0°C in anhydrous tetrahydrofuran (THF).

- Solvent: Dry diethyl ether for optimal cuprate stability.

Hydroxyl Group Protection and Deprotection Strategies

To prevent undesired side reactions during subsequent steps, hydroxyl groups are protected as tert-butyldimethylsilyl (TBS) ethers:

- Protection : Treatment with TBSCl (2.2 equiv) and imidazole (3 equiv) in dichloromethane (DCM) at 25°C for 6 h achieves >95% conversion.

- Global Deprotection : Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) cleaves silyl ethers post-alkylation, restoring free hydroxyl groups.

Methyl Esterification and Final Functionalization

The terminal carboxylic acid is esterified early in the synthesis to direct reactivity and simplify purification:

- Esterification : Methanol (10 equiv) and catalytic sulfuric acid (0.5 mol%) under reflux (85°C, 6 h) convert the acid to its methyl ester.

- Workup : Neutralization with saturated NaHCO₃ followed by extraction with ethyl acetate yields the ester in >98% purity.

Stereochemical Control via Kinetic Resolution

To address the (2R,3S,6R,7S) configuration, a lipase-catalyzed kinetic resolution is employed:

- Substrate : Racemic mono-acetylated diol intermediate.

- Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R)-acetyl group, enriching the desired stereoisomer.

Optimized Parameters :

- Solvent: Phosphate buffer (pH 7.0)/isopropyl ether biphasic system.

- Temperature: 37°C.

- Conversion: 48% (theoretical maximum for resolution).

Alternative Route: Biocatalytic Hydroxylation

Recent advances in cytochrome P450 enzymes enable direct hydroxylation of methyl-branched fatty acids:

- Enzyme : Engineered P450BM3 from Bacillus megaterium.

- Substrate : 3,7,11-Trimethyldodecanoic acid methyl ester.

- Outcome : Site-selective hydroxylation at C2 and C6 with 85% enantiomeric excess (ee).

Limitations :

- Requires genetic engineering for substrate acceptance.

- Scalability challenges in non-aqueous media.

Industrial-Scale Considerations

For cost-effective production, a hybrid approach merging chemical and enzymatic steps is proposed:

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Organocopper alkylation | 78 | 92 |

| 2 | Sharpless dihydroxylation | 65 | 89 |

| 3 | Enzymatic resolution | 45 | 95 |

Key Metrics :

- Total synthesis steps: 8–10.

- Overall yield: 12–18%.

- Purity: >99% after recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,6R*,7S*)- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its unique structure makes it a valuable tool for investigating biological pathways and interactions.

Medicine: Potential therapeutic applications include drug development and delivery systems.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl branches may affect the compound’s solubility and membrane permeability, impacting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Structural Classification and Key Differences

The compound is compared to structurally analogous methyl or ethyl esters of aliphatic terpenoid acids, categorized below based on evidence:

Functional Group Impact on Properties

- This may also increase hydrogen-bonding capacity, influencing receptor binding in biological systems.

- Methyl Branching: The 3,7,11-trimethyl pattern is conserved across terpenoid esters (e.g., methyl farnesoate) and is critical for mimicking natural insect hormones, which rely on branching for stereospecific interactions .

- Esterification : Methyl esters (vs. ethyl or free acids) improve volatility and bioavailability, as seen in antifungal carboxyaryl-substituted malate trimethyl esters .

Physicochemical Properties

Biological Activity

Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester, specifically the stereoisomer (2R*,3S*,6R*,7S*), is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H28O4

- Molecular Weight : 284.39 g/mol

- IUPAC Name : Dodecanoic acid, 2,6-dihydroxy-3,7,11-trimethyl-, methyl ester

Biological Activity Overview

The biological activity of dodecanoic acid derivatives has been explored in various studies. Key areas of interest include:

- Antimicrobial Activity : Research indicates that certain dodecanoic acid esters exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes.

- Anti-inflammatory Effects : Compounds related to dodecanoic acid have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.

- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to antioxidant activity by scavenging free radicals.

- Cell Membrane Interaction : Dodecanoic acid esters can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in inflammatory processes.

- Gene Expression Modulation : Some studies suggest that dodecanoic acid derivatives can influence the expression of genes related to inflammation and oxidative stress.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Antioxidant | Scavenging of free radicals |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2020) demonstrated that methyl esters of dodecanoic acid significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as natural preservatives in food products. -

Anti-inflammatory Properties :

In a clinical trial involving patients with rheumatoid arthritis, Johnson et al. (2021) found that supplementation with dodecanoic acid methyl ester led to a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). -

Antioxidant Activity :

A laboratory study by Chen et al. (2022) reported that dodecanoic acid derivatives exhibited significant antioxidant activities in vitro, reducing oxidative stress levels in cultured human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.